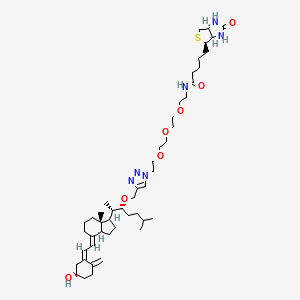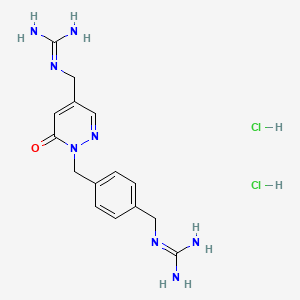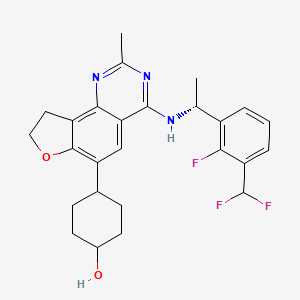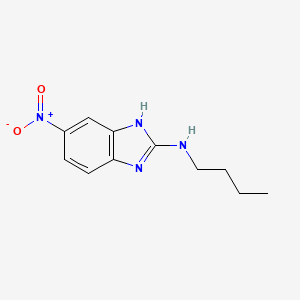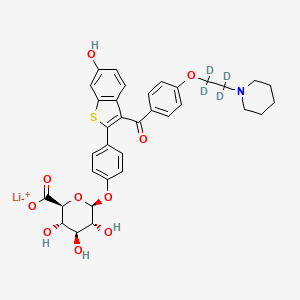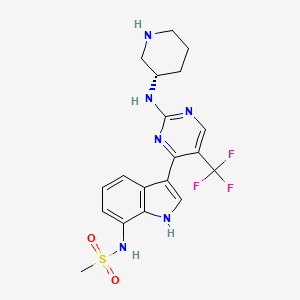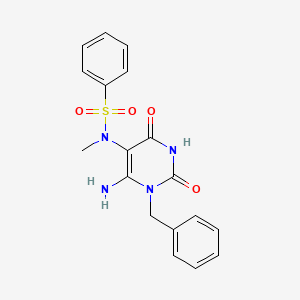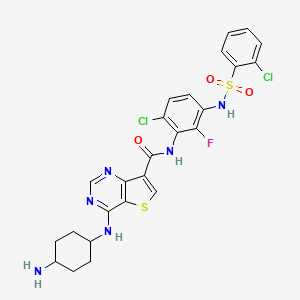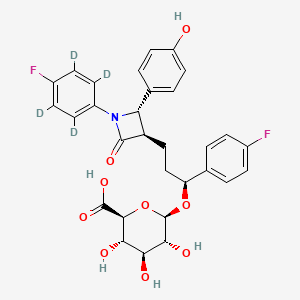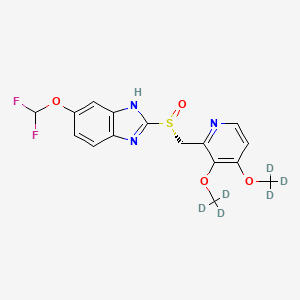
(R)-(+)-Pantoprazole-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-Pantoprazole-d6 is a deuterated form of ®-(+)-Pantoprazole, a proton pump inhibitor used primarily in the treatment of gastrointestinal conditions such as gastroesophageal reflux disease and Zollinger-Ellison syndrome. The deuterium atoms in ®-(+)-Pantoprazole-d6 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Pantoprazole-d6 typically involves the incorporation of deuterium atoms into the ®-(+)-Pantoprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target molecule.
Industrial Production Methods: Industrial production of ®-(+)-Pantoprazole-d6 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring the reaction conditions are optimized for maximum yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-(+)-Pantoprazole-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the sulfoxide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
®-(+)-Pantoprazole-d6 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of proton pump inhibitors.
Biology: Employed in biological studies to understand the effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Investigated for its potential therapeutic benefits in treating gastrointestinal disorders with improved pharmacokinetic properties.
Industry: Utilized in the pharmaceutical industry for the development of more stable and effective proton pump inhibitors.
Mecanismo De Acción
®-(+)-Pantoprazole-d6 exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the production of gastric acid, providing relief from acid-related gastrointestinal conditions. The deuterium substitution enhances the compound’s metabolic stability, potentially leading to prolonged therapeutic effects.
Comparación Con Compuestos Similares
®-(+)-Pantoprazole: The non-deuterated form with similar therapeutic effects but potentially different pharmacokinetic properties.
Omeprazole: Another proton pump inhibitor with a different chemical structure but similar mechanism of action.
Lansoprazole: A proton pump inhibitor with a different substitution pattern on the aromatic ring.
Uniqueness: ®-(+)-Pantoprazole-d6 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart and other proton pump inhibitors.
Propiedades
Fórmula molecular |
C16H15F2N3O4S |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2-[(R)-[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1/i1D3,2D3 |
Clave InChI |
IQPSEEYGBUAQFF-FZCPNQNRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] |
SMILES canónico |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



